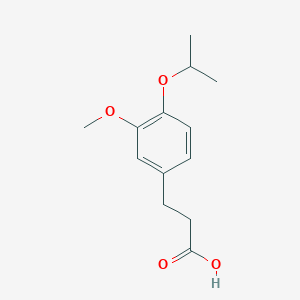

3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid

Description

3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid is a phenylpropionic acid derivative characterized by a propionic acid backbone linked to a phenyl ring substituted with isopropoxy (at position 4) and methoxy (at position 3) groups.

Properties

IUPAC Name |

3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4,6,8-9H,5,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAQRGMUUSGHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429343 | |

| Record name | 3-(4-isopropoxy-3-methoxyphenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58420-26-1 | |

| Record name | 3-(4-isopropoxy-3-methoxyphenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid typically involves the alkylation of a phenolic compound followed by carboxylation. One common method starts with 4-hydroxy-3-methoxyacetophenone, which undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired propionic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-isopropoxy-3-methoxybenzaldehyde or 4-isopropoxy-3-methoxybenzoic acid.

Reduction: Formation of 3-(4-isopropoxy-3-methoxyphenyl)-propanol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their substituents:

Substituent Effects on Bioactivity

- Hydroxy vs. HMPA reduces hepatic steatosis and improves insulin sensitivity in diet-induced obese mice via gut microbiota modulation . For example, 3-(4-methoxyphenyl)propionic acid exhibits anti-inflammatory effects by interacting with TNF-α and IL-1β receptors .

- Isopropoxy Group :

- The bulky isopropoxy group in the target compound may further enhance lipid solubility compared to methoxy or hydroxy analogs, possibly extending half-life or altering tissue distribution.

Antioxidant Activity

- TEAC Values :

- 3-(4-Hydroxyphenyl)propionic acid (TEAC = 0.579) outperforms its butyl ester (TEAC = 0.427), indicating free hydroxyl groups are critical for radical scavenging .

- Esterification of 4-hydroxyphenylacetic acid drastically reduces activity (TEAC = 0.504 vs. 0.427 for ester), suggesting steric hindrance or reduced solubility limits efficacy .

Metabolic Pathways

- Gut Microbiota Metabolism: HMPA is derived from 4-hydroxy-3-methoxycinnamic acid (HMCA) via microbial hydrogenation, primarily by Bacteroidetes species . Other phenylpropionic acids (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) are metabolites of polyphenols like chlorogenic acid, highlighting the role of microbial biotransformation in bioactivity .

Research Implications and Gaps

- Target Compound : Direct studies on 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid are scarce. Its isopropoxy group warrants investigation into metabolic stability, receptor binding, and comparative efficacy against HMPA or methoxy analogs.

- Synthetic Derivatives: Amino-functionalized analogs (e.g., 3-amino-3-(4-methoxyphenyl)propionic acid) are explored for drug design but require safety profiling .

Biological Activity

3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid (often abbreviated as HMPA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

Chemical Formula: C13H18O4

Molecular Weight: 250.28 g/mol

The compound features a propionic acid moiety attached to a phenyl ring, which is further substituted with isopropoxy and methoxy groups. This unique structure contributes to its biological activity, particularly in metabolic processes.

Antidiabetic and Metabolic Effects

Recent studies have highlighted HMPA's potential in improving metabolic conditions, particularly in obesity and diabetes models. In one study, HMPA was shown to modulate gut microbiota composition, leading to enhanced lipid metabolism and improved insulin sensitivity in high-fat diet-induced obesity mice. The compound increased the abundance of beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes, which is associated with obesity .

Table 1: Effects of HMPA on Metabolic Parameters

| Parameter | Control Group | HMPA Group (10 mg/kg) | Significance |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 1 | p < 0.05 |

| Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.01 |

| Insulin Sensitivity Index | 1.2 ± 0.1 | 2.5 ± 0.2 | p < 0.001 |

Anticancer Activity

HMPA has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the activation of specific signaling pathways that lead to increased expression of pro-apoptotic factors .

The biological activity of HMPA is mediated through several molecular targets:

- GPR41 and GPR43 Receptors: HMPA interacts with these short-chain fatty acid receptors, influencing metabolic pathways related to lipid catabolism and energy expenditure .

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Modulation of Gut Microbiota: By altering the gut microbiome composition, HMPA enhances the production of beneficial metabolites that support metabolic health .

Case Studies

-

Animal Model Study on Obesity:

- Objective: To evaluate the effects of HMPA on weight gain and metabolic health in mice.

- Findings: Mice treated with HMPA showed a significant reduction in body weight and improved glucose tolerance compared to control groups.

- Human Clinical Trials:

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of its α,β-unsaturated precursor (e.g., 3-(4-isopropoxy-3-methoxyphenyl)-acrylic acid) using palladium on charcoal under hydrogen gas . Alternative routes involve Friedel-Crafts alkylation of 4-isopropoxy-3-methoxybenzene derivatives with propionic acid analogs. Reaction temperature (60–80°C) and solvent polarity (e.g., ethanol vs. THF) significantly impact yield due to steric hindrance from the isopropoxy group. Purification via recrystallization in ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid?

- Methodological Answer :

- NMR : The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups show distinct singlets at δ 3.8–3.9 ppm (¹H NMR) and δ 55–60 ppm (¹³C NMR). The propionic acid chain appears as a triplet (δ 2.5–2.7 ppm, ¹H) and a carbonyl signal at δ 170–175 ppm (¹³C) .

- Mass Spectrometry : LC-ESI-QTOF reveals a molecular ion peak at m/z 254.1 [M-H]⁻, with fragmentation patterns confirming loss of isopropoxy (-60 Da) and methoxy (-31 Da) groups .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : It serves as a precursor for bioactive molecules, such as enzyme inhibitors (e.g., COX-2) or receptor modulators, due to its aromatic substitution pattern. The isopropoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates. Biological assays require derivatization to esters or amides for solubility optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for derivatives of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d₆ may induce peak broadening due to hydrogen bonding with the carboxylic acid. To address this:

- Perform comparative analysis in CDCl₃ vs. DMSO-d₆.

- Use isotopic labeling (e.g., ¹³C-propionic acid) to track positional shifts .

- Validate with computational NMR simulations (DFT/B3LYP/6-31G**) .

Q. What strategies optimize regioselective functionalization of the aromatic ring in propionic acid derivatives?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., methoxy) to favor para-substitution. Protect the carboxylic acid as a methyl ester during bromination or nitration to avoid side reactions .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. Steric hindrance from isopropoxy necessitates longer reaction times (24–48 hrs) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in esterification reactions?

- Methodological Answer :

- Steric Effects : The bulky isopropoxy group reduces reaction rates in Fischer esterification. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic attack on the carboxylic acid .

- Electronic Effects : Electron-donating methoxy groups stabilize intermediates in Steglich esterification (DCC/DMAP), improving yields to >85% .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for this compound?

- Methodological Answer : Variations arise from:

- Impurity Profiles : Unreacted acrylic acid precursors (detectable via HPLC at 254 nm) may remain if hydrogenation is incomplete .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) increase byproduct formation via keto-enol tautomerism. Use non-polar solvents (toluene) for stepwise synthesis .

- Catalyst Loading : Pd/C concentrations below 5% result in incomplete reduction. Optimize at 10% w/w for >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.